molecular formula C13H5F3N4OS B11058281 3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058281
M. Wt: 322.27 g/mol
InChI Key: ODHFAOXYJLEKJQ-UHFFFAOYSA-N
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Description

3-(2-FURYL)-6-(3,4,5-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(3,4,5-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 3,4,5-trifluorobenzoyl chloride to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolothiadiazole .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(3,4,5-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with the nucleophile used .

Scientific Research Applications

3-(2-FURYL)-6-(3,4,5-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(3,4,5-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-FURYL)-6-(3,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 3-(2-FURYL)-6-(3,4-DIMETHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 3-(2-FURYL)-6-(3,4-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 3-(2-FURYL)-6-(3,4,5-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its trifluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets compared to its analogs .

Properties

Molecular Formula

C13H5F3N4OS

Molecular Weight

322.27 g/mol

IUPAC Name

3-(furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H5F3N4OS/c14-7-4-6(5-8(15)10(7)16)12-19-20-11(9-2-1-3-21-9)17-18-13(20)22-12/h1-5H

InChI Key

ODHFAOXYJLEKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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